
(R)-Ofloxacin
Übersicht
Beschreibung
D-Levofloxacin: ist ein synthetisches Fluorchinolon-Antibiotikum. Es ist das Levo-Isomer von Ofloxacin und bekannt für seine breite antibakterielle Aktivität. Diese Verbindung hemmt die Supercoiling-Aktivität der bakteriellen DNA-Gyrase und stoppt so die DNA-Replikation .
Vorbereitungsmethoden
Synthetische Routen und Reaktionsbedingungen: : Die Herstellung von D-Levofloxacin beinhaltet die Verwendung von Tetrafluorbenzoesäure als Ausgangsmaterial. Der Prozess umfasst das Hinzufügen eines Lösungsmittels zu rohem Ethyl-2-(2,3,4,5-Tetrafluorbenzoyl)-3-(1-Hydroxymethylethamino)acrylat, gefolgt von der Zugabe von gefrorenem L-Aminopropanol oder DL-Aminopropanol. Das Reaktionsgemisch wird unter Rühren bei 50-90 °C gehalten. Nach der Cyclisierung wird N-Methylpiperazin hinzugefügt und das Gemisch auf 120-130 °C erhitzt. Die Reaktionslösung wird dann in Wasser gegossen, gerührt, gekühlt und filtriert. Das Filtrat wird mit einer basischen Lösung auf pH 7,0 eingestellt und mit einem Extraktionsreagenz extrahiert .
Industrielle Produktionsmethoden: : Die industrielle Produktion von D-Levofloxacin beinhaltet eine asymmetrische Synthesemethode, die eine Massenproduktion ermöglicht. Diese Methode senkt die Produktionskosten und stellt die effiziente Produktion der Verbindung sicher .
Chemische Reaktionsanalyse
Arten von Reaktionen: : D-Levofloxacin unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution.
Häufige Reagenzien und Bedingungen: : Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel, Reduktionsmittel und Nucleophile. Die Bedingungen für diese Reaktionen variieren je nach gewünschtem Produkt.
Hauptprodukte: : Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene Derivate von D-Levofloxacin, die unterschiedliche pharmakologische Eigenschaften haben können .
Analyse Chemischer Reaktionen
Types of Reactions: : D-Levofloxacin undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The conditions for these reactions vary depending on the desired product.
Major Products: : The major products formed from these reactions include various derivatives of D-Levofloxacin, which may have different pharmacological properties .
Wissenschaftliche Forschungsanwendungen
Antibacterial Applications
(R)-Ofloxacin is primarily recognized for its antibacterial properties, particularly against a range of Gram-negative and Gram-positive bacteria. The compound functions by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription.
Clinical Indications
This compound is indicated for the treatment of several bacterial infections, including:
- Respiratory tract infections
- Urinary tract infections
- Skin and soft tissue infections
- Cervical gonorrhea
The efficacy of this compound in treating these infections has been well-documented in clinical studies, demonstrating its effectiveness compared to other antibiotics in the fluoroquinolone class .
Neuropathological Research
Recent studies have explored the potential of this compound in treating neuropathological diseases. Research indicates that when attached to a suitable drug delivery system, this compound may disrupt actin aggregates, which are implicated in various neurodegenerative conditions.
Liposomal Formulations
Liposomal formulations of this compound have shown enhanced antibacterial activity compared to the free drug. These formulations improve the drug's bioavailability and intracellular concentration, leading to lower minimum inhibitory concentrations against various bacterial strains.
Study Findings
A study demonstrated that liposome-encapsulated this compound exhibited at least twofold lower minimum inhibitory concentrations than its free counterpart against strains such as Escherichia coli and Staphylococcus aureus, highlighting the advantages of this delivery method .
Pharmacokinetic Studies
The deuterated form, this compound-d3, serves as an internal standard in mass spectrometry for pharmacokinetic studies. This isotopically labeled compound allows researchers to trace the metabolic pathways and interactions of this compound within biological systems.
Research Applications
- Investigating drug interactions and metabolic pathways.
- Assessing the pharmacokinetics of this compound in various biological contexts.
- Understanding oxidative stress responses induced by this compound .
Environmental and Adsorption Studies
This compound has also been studied for its adsorption characteristics in environmental contexts, particularly concerning wastewater treatment from pharmaceutical industries. Activated carbon derived from cassava stems has been investigated as an adsorbent for removing this compound from wastewater.
Kinetic Studies
Research indicates that the adsorption kinetics can be modeled using pseudo-first-order and pseudo-second-order models, providing insights into the efficiency of different adsorbents for removing this compound from contaminated water sources .
Data Summary Table
Wirkmechanismus
D-Levofloxacin exerts its effects by inhibiting the activity of bacterial DNA gyrase and topoisomerase IV enzymes. This inhibition prevents the relaxation of supercoiled DNA and promotes the breakage of double-stranded DNA, thereby halting DNA replication and leading to bacterial cell death .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen: : Zu den ähnlichen Verbindungen von D-Levofloxacin gehören andere Fluorchinolone wie Ciprofloxacin, Moxifloxacin und Gatifloxacin .
Vergleich: : Im Vergleich zu Ciprofloxacin hat D-Levofloxacin ein breiteres Wirkungsspektrum und ist wirksamer gegen grampositive Bakterien. Es hat auch eine höhere Bioverfügbarkeit und eine längere Halbwertszeit, was es für die Einmal-tägliche Dosierung besser geeignet macht .
Einzigartigkeit: : Die Einzigartigkeit von D-Levofloxacin liegt in seiner Stereochemie. Als Levo-Isomer von Ofloxacin hat es eine höhere antibakterielle Aktivität und eine geringere Häufigkeit von Nebenwirkungen im Vergleich zum Racemat .
Biologische Aktivität
(R)-Ofloxacin is a chiral compound belonging to the fluoroquinolone class of antibiotics, which are widely used for treating various bacterial infections. The compound is structurally characterized by a tricyclic ring system with a methyl group at the C-3 position on the oxazine ring. Its biological activity is primarily attributed to its mechanism of action, which involves the inhibition of bacterial DNA gyrase and topoisomerase IV, critical enzymes for DNA replication and repair.
This compound exerts its antibacterial effects through the following mechanisms:
- Inhibition of DNA Gyrase : By binding to DNA gyrase, this compound stabilizes the enzyme-DNA complex, preventing the relaxation of supercoiled DNA, which is essential for replication and transcription .
- Bactericidal Effect : The drug's binding interferes with bacterial cell division, leading to cell death. Studies indicate that this compound has a lower binding affinity compared to its S-isomer counterpart, (S)-ofloxacin, which significantly affects its overall potency .
Comparative Efficacy of Enantiomers
Research highlights that the S-isomer of ofloxacin exhibits up to 100 times greater antibacterial activity than the R-isomer. This difference is attributed to variations in binding affinity to the target enzyme, DNA gyrase. In competitive assays, (S)-ofloxacin binds 12-fold more effectively to the enzyme-DNA complex than this compound, suggesting that the R-isomer's therapeutic efficacy is considerably limited .
Pharmacokinetics
- Absorption : After oral administration, this compound demonstrates high bioavailability (~98%), with peak serum concentrations reached within 1-2 hours .
- Distribution : The drug is distributed widely in body tissues, including lung tissue and prostatic fluid, with approximately 32% protein binding in plasma .
- Metabolism and Excretion : Ofloxacin undergoes minimal metabolism, with 65%-80% excreted unchanged via the kidneys within 48 hours post-administration .
Adverse Effects and Case Studies
Despite its effectiveness, this compound is associated with various adverse effects. A notable case study reported a fixed drug eruption in a patient following administration for urinary tract infection treatment. Symptoms included intense itching and blistering, leading to significant discomfort and requiring medical intervention . This highlights the importance of monitoring adverse drug reactions (ADRs) during antibiotic therapy.
Table: Summary of Biological Activity and Pharmacokinetics
Property | Value/Description |
---|---|
Bioavailability | ~98% |
Peak Serum Concentration | 1-2 hours post-administration |
Protein Binding | ~32% |
Excretion | 65%-80% unchanged via kidneys |
Mechanism of Action | Inhibition of DNA gyrase and topoisomerase IV |
Comparative Activity | (S)-Ofloxacin 12-fold more potent than this compound |
Q & A
Basic Research Question
Q. Q: What experimental methodologies are recommended for synthesizing and characterizing (R)-Ofloxacin enantiomers with high enantiomeric purity?
A:
- Synthesis Optimization : Begin with chiral resolution techniques (e.g., chiral column chromatography) or asymmetric synthesis using catalysts like cinchona alkaloids. Validate purity via HPLC with chiral stationary phases (CSPs) .
- Characterization : Use NMR (¹H/¹³C) to confirm stereochemistry and FT-IR for functional group analysis. X-ray crystallography can resolve absolute configuration if novel derivatives are synthesized .
- Data Validation : Cross-reference spectral data with literature (e.g., Journal of Medicinal Chemistry) and report enantiomeric excess (EE) ≥98% for pharmacological relevance .
Advanced Research Question
Q. Q: How can researchers resolve contradictory data on this compound’s bacterial resistance mechanisms across Gram-positive and Gram-negative strains?
A:
- Hypothesis Testing : Design comparative genomic studies to identify mutations in gyrA (DNA gyrase) and parC (topoisomerase IV) across resistant strains. Use CRISPR-Cas9 knock-in models to validate mutations .
- Experimental Controls : Include isogenic strains with wild-type vs. mutant enzymes. Measure minimum inhibitory concentrations (MICs) under standardized CLSI guidelines .
- Data Analysis : Apply statistical models (e.g., ANOVA) to quantify resistance thresholds. Address contradictions by controlling variables like pH, cation concentration, and efflux pump activity .
Basic Research Question
Q. Q: What are the best practices for analyzing this compound’s pharmacokinetic (PK) data in preclinical models?
A:
- Sample Preparation : Use HPLC-MS/MS for plasma/tissue quantification. Validate methods per FDA guidelines (linearity: R² ≥0.99; recovery: 85–115%) .
- PK Modeling : Apply non-compartmental analysis (NCA) for AUC, Cₘₐₓ, and t₁/₂. Use software like Phoenix WinNonlin for consistency .
- Reporting : Include species-specific protein binding data to correlate free drug levels with efficacy .
Advanced Research Question
Q. Q: How can researchers design studies to evaluate this compound’s off-target effects on mammalian topoisomerases without confounding results?
A:
- In Vitro Assays : Use human topoisomerase IIα decatenation assays with supercoiled DNA. Compare inhibition IC₅₀ values to bacterial targets .
- Specificity Controls : Include negative controls (e.g., quinolones without mammalian activity) and siRNA knockdowns to confirm target specificity .
- Data Interpretation : Apply dose-response curves and Hill slope analysis to distinguish selective vs. non-selective inhibition .
Basic Research Question
Q. Q: What statistical approaches are suitable for dose-response studies of this compound in antimicrobial susceptibility testing?
A:
- Experimental Design : Follow CLSI M07 for broth microdilution. Test 2-fold serial dilutions (0.03–128 µg/mL) .
- Analysis : Calculate MIC₅₀/MIC₉₀ using Probit or Spearman-Kärber methods. Report 95% confidence intervals .
- Visualization : Use heatmaps for strain-specific susceptibility patterns (e.g., E. coli vs. S. aureus) .
Advanced Research Question
Q. Q: How can molecular dynamics (MD) simulations improve understanding of this compound’s binding kinetics to mutant DNA gyrase?
A:
- Simulation Setup : Model gyrase-DNA complexes (PDB: 1AB4) with GROMACS. Incorporate mutations (e.g., GyrA Ser83Leu) .
- Trajectory Analysis : Calculate binding free energy (ΔG) via MM-PBSA. Compare wild-type vs. mutant hydrogen-bonding networks .
- Validation : Correlate MD results with experimental MIC shifts and enzymatic inhibition assays .
Q. Ethical & Methodological Consideration
Q. Q: What ethical frameworks and experimental safeguards are critical for in vivo studies of this compound-induced tendinopathy?
A:
- Ethical Approval : Follow IACUC protocols for animal models (e.g., rats). Justify sample sizes via power analysis .
- Biomarkers : Monitor serum creatinine kinase (CK) and histopathology for early tendon damage .
- Mitigation : Use lower doses (≤10 mg/kg) and limit treatment duration to ≤14 days to align with 3R principles .
Eigenschaften
IUPAC Name |
(2R)-7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O4/c1-10-9-26-17-14-11(16(23)12(18(24)25)8-22(10)14)7-13(19)15(17)21-5-3-20(2)4-6-21/h7-8,10H,3-6,9H2,1-2H3,(H,24,25)/t10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSDSWSVVBLHKDQ-SNVBAGLBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1058715 | |
Record name | d-Levofloxacin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1058715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100986-86-5 | |
Record name | (+)-Ofloxacin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=100986-86-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | d-Levofloxacin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100986865 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | D-Levofloxacin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03034 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | d-Levofloxacin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1058715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | OFLOXACIN, D- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36OPE0O92Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.